3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
This compound is a complex organic molecule that is part of a larger class of compounds known as phenoxymethyl derivatives . It’s likely to have been synthesized for research purposes, possibly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. These include an oxadiazol ring, a phenyl ring, a pyrrolidin ring, and a tetrahydrofuran ring . Each of these groups contributes to the overall properties of the molecule.Mechanism of Action
The mechanism of action of this compound is not clear from the information available. It’s possible that it could interact with biological systems in a variety of ways, depending on the exact nature of its structure and the conditions under which it’s used.
Safety and Hazards
The safety and hazards associated with this compound are not clear from the information available. As with any chemical compound, handling it would require appropriate safety precautions. It’s always important to refer to the relevant Material Safety Data Sheet (MSDS) for information on safety and handling .
Future Directions
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-5,11,13-15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSHEPYBQPSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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